molecular formula C13H27ClN2O4 B12088343 N-Me-D-Lys(Boc)-OMe.HCl

N-Me-D-Lys(Boc)-OMe.HCl

Cat. No.: B12088343
M. Wt: 310.82 g/mol
InChI Key: UHWJQMUZWPIJCA-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Me-D-Lys(Boc)-OMe.HCl is a chemically modified amino acid derivative used extensively in peptide synthesis and pharmaceutical research. Its structure features a D-lysine backbone with three key modifications:

  • N-Methylation at the α-amino group, enhancing metabolic stability and reducing hydrogen-bonding capacity .
  • Boc (tert-butoxycarbonyl) protection at the ε-amino group, providing orthogonal protection during solid-phase peptide synthesis .
  • Methyl ester at the carboxyl terminus, facilitating solubility in organic solvents and enabling selective deprotection .

Molecular Formula: C₁₃H₂₇ClN₂O₄
Molecular Weight: 310.82 g/mol
CAS Number: 2044710-91-8
Key Applications: Intermediate in peptide drug development, particularly for antibiotics like teixobactin analogs .

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1

InChI Key

UHWJQMUZWPIJCA-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-D-Lys(Boc)-OMe.HCl typically involves several key steps:

    Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Methylation: The protected lysine is then subjected to methylation. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Esterification: The carboxyl group of the lysine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Me-D-Lys(Boc)-OMe.HCl can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Methylation and Demethylation: The methyl group on the amino group can be modified through methylation or demethylation reactions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for ester hydrolysis.

    Methylation Agents: Methyl iodide or dimethyl sulfate are used for methylation reactions.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields N-methyl-D-lysine.

    Carboxylic Acid: Hydrolysis of the ester group yields N-methyl-D-lysine carboxylic acid.

Scientific Research Applications

Peptide Synthesis

N-Me-D-Lys(Boc)-OMe.HCl plays a crucial role in the synthesis of peptides. The Boc group allows for selective deprotection, facilitating the formation of peptide bonds without interfering with the amino acid's reactivity.

Case Study: Solid Phase Peptide Synthesis

A study demonstrated the successful use of this compound in solid-phase peptide synthesis (SPPS). The compound was coupled with other amino acids using HATU as a coupling agent, resulting in high yields of the desired peptides. The ability to remove the Boc group under mild acidic conditions allowed for efficient sequential additions of amino acids .

Table 1: Yield Comparison in Peptide Synthesis

CompoundYield (%)
Dipeptide with N-Me-D-Lys(Boc)83
Tripeptide including N-Me-D-Lys78
Peptide with multiple D-amino acids87

Medicinal Chemistry

The compound has been explored for its potential as a building block in drug design, particularly in developing inhibitors for various biological targets.

Case Study: Hsp90 Inhibitors

Research has shown that incorporating this compound into peptide sequences can enhance the biological activity against Hsp90, a critical protein involved in cancer cell proliferation. The structure-activity relationship (SAR) studies indicated that peptides containing this compound exhibited improved potency compared to their non-methylated counterparts .

Peptide StructureIC50 (μM)% Growth Inhibition
D-Phe-Leu-Val-N-Me-Leu-D-Leu3.84718
N-Me-Phe-D-Leu-D-Val-Leu3.62430
D-Phe-Leu-N-Me-Val-N-Me-D-Leu4.47315

Chemical Reactivity and Modifications

This compound can undergo various chemical transformations, making it versatile for synthesizing complex molecules.

Substitution Reactions

The Boc group can be removed under acidic conditions, allowing for subsequent modifications to the lysine side chain. This property is particularly useful in creating diverse libraries of compounds for screening in drug discovery .

Environmental Considerations in Synthesis

Recent advancements have highlighted environmentally friendly methods for synthesizing peptides involving this compound. Techniques such as solvent-free synthesis and ball-milling have been explored to reduce waste and improve efficiency .

Mechanism of Action

The mechanism of action of N-Me-D-Lys(Boc)-OMe.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the Boc group is removed, the amino group can participate in various biochemical reactions, including peptide bond formation.

Comparison with Similar Compounds

Structural Analogues: Stereochemical and Functional Variations

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
N-Me-D-Lys(Boc)-OMe.HCl 2044710-91-8 C₁₃H₂₇ClN₂O₄ 310.82 D-configuration, N-methyl, Boc-protected Loss of activity in teixobactin analogs
H-D-Lys(Boc)-OMe.HCl 66494-53-9 C₁₂H₂₄ClN₂O₄ 296.80 D-configuration, Boc-protected, lacks N-methyl Used in peptide synthesis without steric hindrance
N-Me-Lys(Boc)-OMe.HCl 2044710-91-8 C₁₃H₂₇ClN₂O₄ 310.82 L-configuration, N-methyl, Boc-protected Potential for altered receptor binding vs. D-isomer
Fmoc-N-Me-Lys(Boc)-OH 197632-76-1 C₂₄H₃₅N₃O₆ 482.57 Fmoc protection, N-methyl, Boc-protected Compatible with Fmoc-based SPPS
Key Observations :
  • Stereochemistry : The D-configuration in this compound is critical for activity. Replacing N-Me-D-Phe with N-Me-D-Lys in teixobactin analogs abolished antimicrobial activity, underscoring the role of stereochemistry .
  • N-Methylation: This modification reduces hydrogen bonding and proteolytic degradation but may decrease aqueous solubility. For example, this compound is less polar than its non-methylated counterpart (H-D-Lys(Boc)-OMe.HCl) .
  • Protecting Groups : Boc and Fmoc derivatives serve distinct purposes. Boc is acid-labile, while Fmoc is base-sensitive, enabling sequential deprotection in multi-step syntheses .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility Storage Conditions Purity Stability Considerations
This compound Organic solvents (e.g., DCM, DMF) -20°C, dry ≥98% Sensitive to acidic conditions (Boc deprotection)
H-D-Lys(Boc)-OMe.HCl DMSO, methanol -20°C, dry >98% Stable under neutral conditions; ester hydrolysis at high pH
Fmoc-N-Me-Lys(Boc)-OH DMF, THF 2–8°C >95% Light-sensitive; Fmoc deprotection under basic conditions
Key Observations :
  • Solubility : this compound is less soluble in polar solvents (e.g., water) due to the hydrophobic N-methyl group. In contrast, H-D-Lys(Boc)-OMe.HCl dissolves readily in DMSO .
  • Stability : Boc-protected compounds require careful handling in acidic environments, while Fmoc derivatives are stable to acids but sensitive to bases .

Biological Activity

N-Me-D-Lys(Boc)-OMe.HCl is a derivative of lysine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in cancer treatment and as a building block for peptide synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • N-Methylation : Enhances lipophilicity and potentially increases cell membrane permeability.
  • Boc Protection : The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, facilitating selective reactions during peptide synthesis.
  • Methyl Ester : The OMe group enhances solubility in organic solvents.

The molecular formula is C12H25ClN2O4C_{12}H_{25}ClN_{2}O_{4}, and it has been classified under various chemical databases for its biological relevance.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study exploring the structure-activity relationship (SAR) of related compounds demonstrated that derivatives containing N-methylated lysine residues had enhanced activity against colon cancer cell lines, with IC50 values reported as low as 1.4 μM for specific analogs . The following table summarizes key findings on the cytotoxicity of related compounds:

CompoundStructureIC50 (μM)% Growth Inhibition
28D-Phe-Leu-Val-N-Me-Leu-D-Leu1.469
29Phe-Leu-N-Me-Val-D-Lys(Cbz)-D-Phe2.998
30Phe-Leu-Val-N-Me-D-Lys(Cl-Cbz)-D-Phe3.294

These findings suggest that modifications to the lysine residue can significantly impact the biological activity of these compounds.

The proposed mechanism of action for this compound involves its interaction with heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of various client proteins involved in cancer progression. By binding to Hsp90, these compounds may induce conformational changes that lead to the degradation of oncogenic proteins, thereby promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Colon Cancer Model : In vitro studies using HCT-116 colon cancer cells demonstrated that compounds derived from this compound significantly inhibited cell proliferation and induced apoptosis, as evidenced by increased caspase activity and mitochondrial dysfunction .
  • Antimalarial Activity : Some derivatives have also shown promising antimalarial properties, with IC50 values comparable to established antimalarial drugs. For instance, analogs were tested against Plasmodium falciparum, yielding effective results that warrant further exploration .

Q & A

Q. How can I optimize the synthesis of N-Me-D-Lys(Boc)-OMe.HCl to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjust the molar ratios of reactants (e.g., Boc-protected lysine derivatives, methyl esterification agents), solvent polarity (e.g., DCM vs. THF), and temperature. Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution) or recrystallization can enhance purity. For Boc-protected intermediates, ensure inert conditions (argon atmosphere) to prevent premature deprotection .
  • Key parameters:
ParameterOptimal RangeAnalytical Method
Reaction Temp0–25°CTLC (Rf = 0.3–0.5)
Solvent SystemDCM:MeOH (95:5)HPLC (≥98% purity)

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR for backbone confirmation (e.g., methyl ester peak at ~3.6 ppm, Boc-group tert-butyl signals at ~1.4 ppm) and FT-IR for functional groups (C=O stretch at ~1720 cm⁻¹). Use HRMS (ESI+) for molecular ion validation. For chiral integrity, polarimetry or chiral HPLC is critical due to the D-lysine configuration .

Q. How should I assess the stability of N-Me-D-Lys(Boc)-OMe.HCI under different storage conditions?

  • Methodological Answer : Design accelerated degradation studies:
  • Expose samples to humidity (40–80% RH), heat (25–60°C), and light (UV/visible).
  • Monitor decomposition via HPLC at intervals (0, 7, 14 days). Key degradation products may include de-esterified or Boc-deprotected derivatives. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can I resolve contradictions in spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent interactions. Perform orthogonal analyses:
  • NMR : Confirm sample dryness (residual solvents like DMSO-d⁶ may obscure peaks).
  • HRMS : Use high-resolution modes to distinguish isotopic patterns.
  • X-ray crystallography (if crystalline): Resolve absolute configuration and bond lengths .
  • Case Study: A Boc-protected lysine analog showed HRMS discrepancies due to sodium adducts; switching to ammonium formate buffers resolved the issue .

Q. What computational strategies can predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation energies for carbodiimide-mediated couplings (e.g., EDC/HOBt). Focus on steric effects from the Boc group and methyl ester. Validate predictions with kinetic experiments (e.g., in situ IR monitoring of reaction rates) .
  • Example Workflow:

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices for nucleophilic attack sites.

Compare with experimental coupling yields.

Q. How do I design experiments to evaluate the chiral integrity of this compound during prolonged reactions?

  • Methodological Answer : Conduct time-course chiral HPLC analyses (e.g., Chiralpak IG-3 column, hexane:IPA mobile phase). Spiking with L-lysine analogs as controls helps identify racemization. For mechanistic insights, vary pH (acidic vs. basic conditions) and track enantiomeric excess (ee) degradation. Racemization is often pH-dependent due to base-catalyzed α-proton abstraction .

Data Analysis & Reproducibility

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate process parameters (e.g., reaction time, reagent purity) with outcomes (yield, ee). Use control charts (Shewhart charts) for continuous quality monitoring. For small datasets (<10 batches), non-parametric tests (Mann-Whitney U) are preferable .

Q. How can I ensure reproducibility of peptide coupling reactions using this compound across labs?

  • Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines:
  • Precisely document solvent grades (e.g., anhydrous DMF, ≤50 ppm H₂O).
  • Calibrate equipment (e.g., syringe pumps for reagent addition).
  • Provide raw data (e.g., LC-MS chromatograms, NMR FIDs) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.